molecular formula C16H34O2S B076239 2-(2-Dodecylsulfanylethoxy)ethanol CAS No. 13081-34-0

2-(2-Dodecylsulfanylethoxy)ethanol

Cat. No. B076239
CAS RN: 13081-34-0
M. Wt: 290.5 g/mol
InChI Key: BXSSNHYHHLFNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Dodecylsulfanylethoxy)ethanol, also known as DSEE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DSEE is a surfactant that is commonly used in the synthesis of nanoparticles, as well as in the preparation of various materials such as polymers and coatings.

Mechanism Of Action

The mechanism of action of 2-(2-Dodecylsulfanylethoxy)ethanol is not fully understood, but it is believed to work by adsorbing onto the surface of nanoparticles and forming a protective layer. This layer helps to prevent the nanoparticles from agglomerating and also enhances their stability.

Biochemical And Physiological Effects

2-(2-Dodecylsulfanylethoxy)ethanol has been shown to have low toxicity and is considered safe for use in laboratory experiments. It has been found to have no adverse effects on cell viability or growth. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-Dodecylsulfanylethoxy)ethanol.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Dodecylsulfanylethoxy)ethanol in laboratory experiments is its ability to stabilize nanoparticles, which can be difficult to work with due to their tendency to agglomerate. 2-(2-Dodecylsulfanylethoxy)ethanol is also relatively easy to synthesize and has a high yield. However, one limitation of using 2-(2-Dodecylsulfanylethoxy)ethanol is that it may not be suitable for all types of nanoparticles. Further research is needed to determine its effectiveness with different types of nanoparticles.

Future Directions

There are numerous future directions for research on 2-(2-Dodecylsulfanylethoxy)ethanol. One area of interest is the development of new synthesis methods that can produce 2-(2-Dodecylsulfanylethoxy)ethanol with even higher purity and yield. Another area of research is the investigation of the potential applications of 2-(2-Dodecylsulfanylethoxy)ethanol in other fields, such as drug delivery and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Dodecylsulfanylethoxy)ethanol and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-(2-Dodecylsulfanylethoxy)ethanol involves the reaction of 2-(2-hydroxyethoxy)ethanol with dodecanethiol in the presence of a catalyst. The reaction is carried out under mild conditions and produces a high yield of 2-(2-Dodecylsulfanylethoxy)ethanol. The purity of the product can be improved by using a purification method such as column chromatography.

Scientific Research Applications

2-(2-Dodecylsulfanylethoxy)ethanol has numerous scientific research applications, particularly in the field of nanotechnology. It is commonly used as a surfactant in the synthesis of nanoparticles, where it helps to stabilize the particles and prevent agglomeration. 2-(2-Dodecylsulfanylethoxy)ethanol has been used in the preparation of various types of nanoparticles, including gold, silver, and iron oxide nanoparticles.

properties

CAS RN

13081-34-0

Product Name

2-(2-Dodecylsulfanylethoxy)ethanol

Molecular Formula

C16H34O2S

Molecular Weight

290.5 g/mol

IUPAC Name

2-(2-dodecylsulfanylethoxy)ethanol

InChI

InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-14-18-13-12-17/h17H,2-16H2,1H3

InChI Key

BXSSNHYHHLFNAV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSCCOCCO

Canonical SMILES

CCCCCCCCCCCCSCCOCCO

Other CAS RN

13081-34-0
37056-24-9

Pictograms

Irritant

synonyms

Poly(oxy-1,2-ethanediyl), .alpha.-2-(dodecylthio)ethyl-.omega.-hydroxy-

Origin of Product

United States

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